molecular formula C11H13NO2 B1271898 N-(4-Acetyl-3-methylphenyl)acetamide CAS No. 34956-31-5

N-(4-Acetyl-3-methylphenyl)acetamide

Cat. No.: B1271898
CAS No.: 34956-31-5
M. Wt: 191.23 g/mol
InChI Key: PTARWPNYVATTDE-UHFFFAOYSA-N
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Description

N-(4-Acetyl-3-methylphenyl)acetamide is an organic compound with the molecular formula C11H13NO2. It is a derivative of acetanilide and is characterized by the presence of an acetyl group and a methyl group attached to the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Acetyl-3-methylphenyl)acetamide can be synthesized by treating m-methylacetanilide with acetyl chloride in the presence of aluminum chloride in carbon disulfide . The reaction involves the acylation of m-methylacetanilide, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the same acylation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of aluminum chloride as a catalyst and carbon disulfide as a solvent is common in industrial processes .

Chemical Reactions Analysis

Types of Reactions: N-(4-Acetyl-3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the acetyl and methyl groups influence the reactivity of the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-Acetyl-3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Acetyl-3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups on the phenyl ring influence its reactivity and interactions with enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

    N-(4-Methylphenyl)acetamide: Similar structure but lacks the acetyl group.

    N-(4-Methoxyphenyl)acetamide: Contains a methoxy group instead of a methyl group.

    N-(4-Acetylphenyl)acetamide: Lacks the methyl group on the phenyl ring.

Uniqueness: N-(4-Acetyl-3-methylphenyl)acetamide is unique due to the presence of both acetyl and methyl groups on the phenyl ring.

Properties

IUPAC Name

N-(4-acetyl-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-6-10(12-9(3)14)4-5-11(7)8(2)13/h4-6H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTARWPNYVATTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372028
Record name N-(4-Acetyl-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34956-31-5
Record name N-(4-Acetyl-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Acetamido-2'-methylacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The reaction was run in a 500 mL 3 neck round bottom (RB) fitted with a mechanical stirrer and reflux condenser. To 45 g (301.6 mmol) of 3-methylacetanilide in 240 mL of carbon disulfide under argon at RT was added 38.6 mL (542.8 mmol) of acetyl chloride with stirring. To the solution was then added 145 g (1.09 mol) of aluminum chloride in small portions over a 1 h period. After addition was complete the mixture was refluxed for 1 h and then allowed to cool and stand for 1 h. The supernatant carbon disulfide layer was decanted off and the very dark viscous lower layer was poured into a mixture of cracked ice and hydrochloric acid. The precipitate was collected and washed with 1 L of water. The solid was dried under high vacuum for 30 h at RT no provide 52.17 g (90%) of title amide in the form of a light tan solid which is used as the crude material in the following reaction.
[Compound]
Name
3
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
38.6 mL
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
145 g
Type
reactant
Reaction Step Three

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